molecular formula C17H20FN3S B6446311 4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2549021-98-7

4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole

Cat. No.: B6446311
CAS No.: 2549021-98-7
M. Wt: 317.4 g/mol
InChI Key: OJSMROXDFFDMSL-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4 and an azetidine ring linked to an octahydrocyclopenta[c]pyrrole moiety. The benzothiazole scaffold is notable for its presence in bioactive molecules, often associated with kinase inhibition, antimicrobial activity, or receptor modulation .

Properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3S/c18-14-5-2-6-15-16(14)19-17(22-15)21-9-13(10-21)20-7-11-3-1-4-12(11)8-20/h2,5-6,11-13H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSMROXDFFDMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Benzothiazole/Benzimidazole Cores

Compounds such as 9a–9e (from ) share structural motifs with the target molecule, including benzothiazole/benzimidazole cores and varied aryl substituents. Key differences lie in the substituent groups and linker regions:

Compound Core Structure Substituent on Thiazole Additional Functional Groups
Target Compound Benzothiazole 4-Fluoro Azetidine-octahydrocyclopenta[c]pyrrole
9a Benzimidazole Phenyl Phenoxymethyl-triazole-acetamide
9b Benzimidazole 4-Fluorophenyl Phenoxymethyl-triazole-acetamide
9c Benzimidazole 4-Bromophenyl Phenoxymethyl-triazole-acetamide

Key Observations :

  • Fluorine vs. Halogen/Methoxy Groups : The 4-fluorophenyl group in 9b (analogous to the 4-fluoro substituent in the target compound) may enhance binding affinity through electronegative interactions, as seen in molecular docking studies where 9b showed distinct binding poses compared to bromo- (9c ) or methoxy-substituted (9e ) derivatives .
  • Azetidine vs.

Physicochemical and Spectral Properties

Synthesis and characterization data from highlight trends in melting points and spectral features:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm) Key Peaks
Target Compound Not reported Not applicable Expected peaks: ~6.8–7.5 (benzothiazole), ~3.5–4.5 (azetidine)
9a 198–200 1685 8.2 (triazole-H), 7.6–7.8 (benzimidazole)
9b 210–212 1690 8.3 (triazole-H), 7.5–7.7 (fluorophenyl)
9c 205–207 1688 8.3 (triazole-H), 7.8–8.0 (bromophenyl)

Analysis :

  • The absence of a carbonyl group in the target compound eliminates the IR C=O stretch (~1685–1690 cm⁻¹) seen in 9a–9e , simplifying its spectral profile.
  • The fluorine atom in the target compound and 9b would deshield adjacent protons in $^1$H NMR, causing downfield shifts compared to non-fluorinated analogues.

Metabolic Considerations

highlights a metabolite, N-[4-(Hydroxymethyl)benzenesulphonyl]-n'-{octahydrocyclopenta[c]pyrrol-2-yl}carbamimidic acid, which shares the octahydrocyclopenta[c]pyrrol group but features a benzenesulfonyl-urea core .

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